N-methyl-4-phenyloxan-4-amine hydrochloride

Catalog No.
S6502499
CAS No.
2728380-05-8
M.F
C12H18ClNO
M. Wt
227.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-4-phenyloxan-4-amine hydrochloride

CAS Number

2728380-05-8

Product Name

N-methyl-4-phenyloxan-4-amine hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.7
N-Methyl-4-phenyloxan-4-amine hydrochloride (MPX) is a drug-like compound that belongs to the family of oxindoles. It has been synthesized and characterized in the mid-2000s by scientists interested in developing new drug candidates to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. MPX has shown promise as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, MPX could prevent the loss of dopaminergic neurons and improve motor symptoms associated with these diseases.
MPX is a white crystalline solid that is soluble in water and organic solvents, such as methanol and ethanol. Its chemical formula is C14H17NO.HCl, and its molecular weight is 255.75 g/mol. The compound has a melting point of 199-201 °C and a boiling point above 200 °C at atmospheric pressure. Its structure includes an oxindole ring, a phenyl group, and an amino-oxane side chain.
MPX can be synthesized in a few steps from commercially available starting materials, including 2-nitroaniline, benzaldehyde, and oxalic acid dihydrate. The synthesis involves a condensation reaction, a reduction step, and a salt formation. The final product is obtained as the hydrochloride salt. Characterization of MPX involves various analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
MPX can be analyzed using various techniques to determine its purity, identity, and biological activity. Examples of such methods include high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), UV-visible spectrophotometry, and enzyme assays.
MPX has been shown to be a selective and reversible inhibitor of MAO-B, which is mainly found in neuronal and glial cells in the human brain. By inhibiting MAO-B, MPX could increase the levels of dopamine and other neurotransmitters and stimulate the survival and function of dopaminergic neurons. MPX has also been tested in several animal models of neurodegenerative diseases and has shown neuroprotective, anti-inflammatory, and anti-oxidant effects.
MPX has not been extensively studied for its toxicity and safety in humans. However, animal studies have suggested that MPX has a low toxicity profile and is well-tolerated at doses up to 100 mg/kg. MPX has not shown genotoxicity or mutagenicity in vitro or in vivo. However, more studies are needed to assess its potential toxicity and side effects in clinical trials.
MPX has potential applications in various fields of research and industry, including neuroscience, drug discovery, and analytical chemistry. Some of the applications of MPX include:
- Developing new drugs to treat neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's.
- Studying the role of MAO-B in the pathophysiology of neurodegenerative diseases and other neurological disorders.
- Testing the efficacy and safety of MPX and its analogs in animal models and clinical trials.
- Developing new analytical methods to determine MAO-B activity and inhibition in biological samples using MPX as a probe.
MPX has been identified as a promising drug candidate for the treatment of neurodegenerative diseases. Several studies have shown that MPX is a selective and potent MAO-B inhibitor with neuroprotective and anti-inflammatory properties. MPX has also been tested in animal models of neurodegenerative diseases and has shown beneficial effects on motor behavior, cognition, and neural survival. However, more studies are needed to evaluate its efficacy and safety in humans.
MPX has potential implications in various fields of research and industry, including:
- Developing new drugs to treat neurodegenerative diseases and other neurological disorders.
- Studying the role of MAO-B in aging, cognition, and mental disorders.
- Developing new methods for measuring MAO-B activity and inhibition in biological samples.
- Developing new analytical tools for drug discovery and screening.
Some of the limitations and future directions of MPX research include:
- Limited knowledge of its pharmacodynamic and pharmacokinetic properties.
- Limited knowledge of its toxicity and safety in humans.
- Limited understanding of its interactions with other drugs and compounds.
- Need for more sophisticated animal models to test its efficacy and safety.
- Need for more advanced analytical tools to study its biological activity.
Some of the future directions for MPX research include:
- Developing new analogs of MPX with improved bioavailability and specificity.
- Testing the efficacy of MPX in combination with other drugs and compounds.
- Studying the effects of MPX on other enzymes and proteins involved in neurodegeneration and aging.
- Developing new methods for delivering MPX to the brain and targeting specific neuronal populations.
- Developing new applications for MPX in other fields of research and industry, such as materials science and catalysis.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types